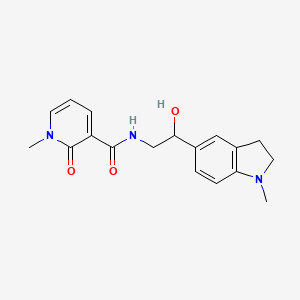![molecular formula C10H11F3N2O B2421817 2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine CAS No. 2199764-74-2](/img/structure/B2421817.png)
2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agriculture. This compound is a pyrimidine derivative that has a cyclopropyl ring and a trifluoromethyl group attached to it.
科学的研究の応用
Synthetic Methodologies and Chemical Properties
Green Chemistry Approaches
The oxidation of C(sp3)-H bonds in nitrogen six-membered heterocyclic compounds, like pyrimidines, has been explored using water ultrasound-assisted oxidation. This method offers several advantages, including the use of green solvents, broad substrate scope, excellent yields, and minimal waste, showcasing a commitment to environmental sustainability in chemical synthesis processes (Gavrilović et al., 2018).
Heterocyclic Compound Synthesis
The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid showcases the chemical versatility of pyrimidine derivatives. These compounds, obtained through Michael-like 1,4-conjugate hydrocyanation, have been synthesized in both racemic and enantiopure forms, indicating their potential in developing therapeutically relevant molecules (Sukach et al., 2015).
Applications in Drug Development and Molecular Biology
Antimalarial Activity
A study on trifluoromethyl-substituted pyridine and pyrimidine analogues identified JPC-3210 as a promising compound for malaria treatment and prevention. This compound demonstrated superior in vitro antimalarial activity and lower cytotoxicity, highlighting the potential of pyrimidine derivatives in developing new antimalarial agents (Chavchich et al., 2016).
DNA Repair Mechanisms
Research on DNA photolyase, an enzyme that repairs DNA by utilizing visible light to break cyclobutane rings of dimers, provides insight into the molecular mechanisms of DNA repair. This study underscores the biological significance of pyrimidine derivatives in understanding cellular repair processes (Sancar, 1994).
特性
IUPAC Name |
2-cyclopropyl-4-(1,1,1-trifluoropropan-2-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-6(10(11,12)13)16-8-4-5-14-9(15-8)7-2-3-7/h4-7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBPOMJHHCUFQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=NC(=NC=C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(N,N-diallylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2421734.png)
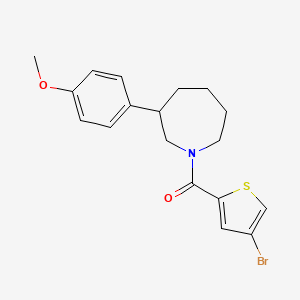
![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2421741.png)
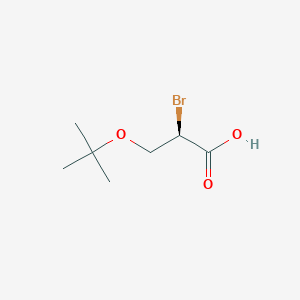
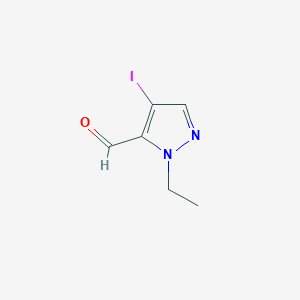
![3-benzyl-7-{4-[(4-fluorophenyl)acetyl]piperazin-1-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2421744.png)

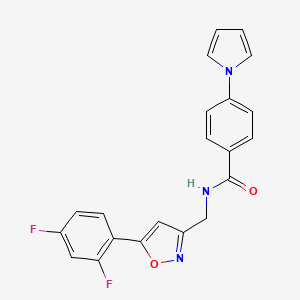

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2421749.png)
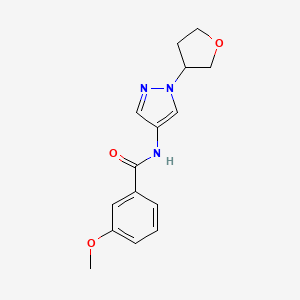
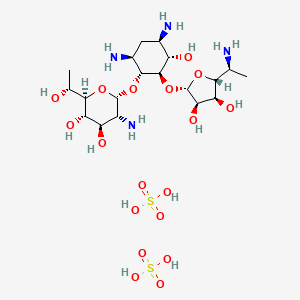
![{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}dipropylamine hydrochloride](/img/structure/B2421754.png)
